2-Bromo-1-chlorooctane
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Overview
Description
2-Bromo-1-chlorooctane is an organic compound with the molecular formula C8H16BrCl. It is a halogenated alkane, characterized by the presence of both bromine and chlorine atoms attached to an octane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-chlorooctane can be synthesized through the halogenation of octane. One common method involves the radical halogenation of octane using bromine (Br2) and chlorine (Cl2) in the presence of ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine and chlorine radicals substitute hydrogen atoms on the octane chain .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where octane is exposed to bromine and chlorine gases under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chlorooctane undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as hydroxide (OH-), cyanide (CN-), and amines (NH3) can lead to the substitution of the halogen atoms.
Elimination Reactions: Treatment with strong bases like potassium tert-butoxide (t-BuOK) can result in the formation of alkenes through elimination of hydrogen halides.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the halogen atoms to produce octane.
Major Products Formed:
- Substitution reactions typically yield alcohols, amines, or nitriles.
- Elimination reactions produce alkenes.
- Reduction reactions result in the formation of the parent hydrocarbon, octane .
Scientific Research Applications
2-Bromo-1-chlorooctane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of halogenated alkanes on biological systems, including their interactions with enzymes and cellular membranes.
Medicine: Research into halogenated compounds like this compound can provide insights into the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-chlorooctane involves its reactivity with nucleophiles and bases. In nucleophilic substitution reactions, the halogen atoms (bromine and chlorine) are replaced by nucleophiles, forming new bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which make the carbon atoms more susceptible to nucleophilic attack .
In elimination reactions, the presence of strong bases can lead to the removal of hydrogen halides, resulting in the formation of alkenes. The reaction mechanism typically follows either an E1 or E2 pathway, depending on the reaction conditions and the nature of the base .
Comparison with Similar Compounds
1-Bromo-2-chloropropane: Similar to 2-Bromo-1-chlorooctane but with a shorter carbon chain.
2-Bromo-3-chlorobutane: Contains two halogen atoms on a butane backbone, with different positions of the halogens.
1-Bromo-2-chloroethane: A smaller molecule with similar halogenation but fewer carbon atoms
Uniqueness: this compound is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The specific positioning of the halogen atoms also affects its reactivity and the types of reactions it can undergo compared to its shorter-chain analogs .
Properties
CAS No. |
51483-36-4 |
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Molecular Formula |
C8H16BrCl |
Molecular Weight |
227.57 g/mol |
IUPAC Name |
2-bromo-1-chlorooctane |
InChI |
InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3 |
InChI Key |
BRKGZHATISZSCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)Br |
Origin of Product |
United States |
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